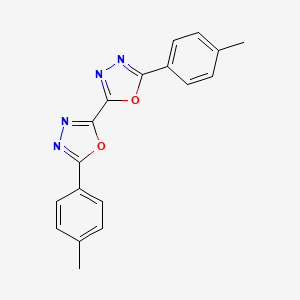
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane is an organic compound characterized by the presence of a butylsulfanyl group attached to a highly branched pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane typically involves the reaction of a suitable precursor with a butylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with butylthiol in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Formation of new compounds with different functional groups replacing the butylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane involves its interaction with specific molecular targets. The butylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3″″′-bis(Butylsulfanyl)-2,2′∶5′,2″∶5″,2‴∶5‴,2″″∶5″″,2‴″-sexithiophene: Known for its electronic properties and potential use in organic semiconductors.
tert-Butylsulfanylphthalonitriles: Used in the synthesis of phthalocyanines, which have applications in materials science.
Uniqueness
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane is unique due to its highly branched structure and the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111113-24-7 |
|---|---|
Molekularformel |
C13H28S |
Molekulargewicht |
216.43 g/mol |
IUPAC-Name |
3-butylsulfanyl-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C13H28S/c1-8-9-10-14-11(12(2,3)4)13(5,6)7/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
AHPSJIYXGSGFST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


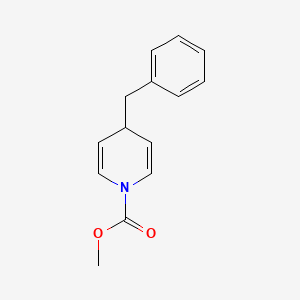
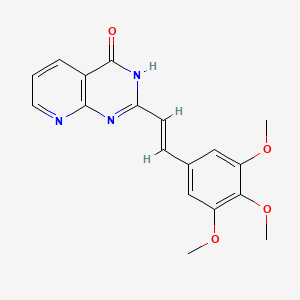
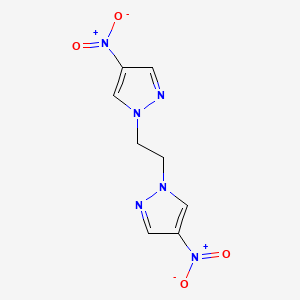
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)


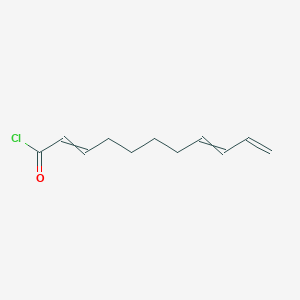

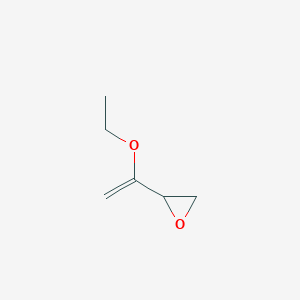
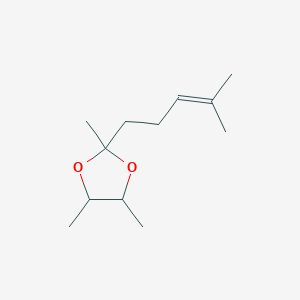
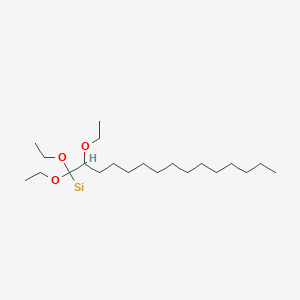
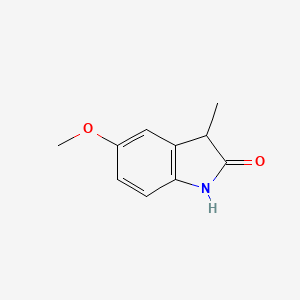
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
